1-(2-Chloroethyl)cyclohexa-1,4-diene
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Overview
Description
1-(2-Chloroethyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C8H11Cl It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)cyclohexa-1,4-diene can be synthesized through the alkylation of cyclohexa-1,4-diene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Preparation of the Alkylating Agent: 2-chloroethanol is prepared by the chlorination of ethanol.
Alkylation Reaction: Cyclohexa-1,4-diene is reacted with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form, cyclohexane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cyclohexane.
Substitution: Aminoethyl or thioethyl derivatives.
Scientific Research Applications
1-(2-Chloroethyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)cyclohexa-1,4-diene exerts its effects involves several molecular targets and pathways:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress.
Substitution Reactions: The compound can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities.
Comparison with Similar Compounds
1-(2-Chloroethyl)cyclohexa-1,4-diene can be compared with other similar compounds, such as:
Cyclohexa-1,4-diene: The parent compound, which lacks the chloroethyl group, is less reactive and has different chemical properties.
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene, which has different reactivity due to the position of the double bonds.
1-(2-Bromoethyl)cyclohexa-1,4-diene: A similar compound where the chloroethyl group is replaced by a bromoethyl group, leading to different reactivity and applications.
Properties
CAS No. |
343927-33-3 |
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Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11Cl/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7H2 |
InChI Key |
PUQBCDWVBMEVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)CCCl |
Origin of Product |
United States |
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